Product packaging for 2-Chloro-6h-benzo[c]chromen-6-one(Cat. No.:CAS No. 90909-58-3)

2-Chloro-6h-benzo[c]chromen-6-one

Cat. No.: B3058668
CAS No.: 90909-58-3
M. Wt: 230.64 g/mol
InChI Key: GJAVHARCAVPCTI-UHFFFAOYSA-N
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Description

2-Chloro-6H-benzo[c]chromen-6-one (CAS 90909-58-3) is a high-purity chemical building block for scientific research and development. This compound features a chloro-substituted benzo[c]chromen-6-one core structure, a scaffold of significant interest in medicinal chemistry. The benzo[c]chromen-6-one moiety is structurally related to Urolithins, which are metabolites derived from ellagitannins found in nature . Recent scientific investigations have highlighted derivatives of the 6H-benzo[c]chromen-6-one scaffold as promising candidates for the development of novel cholinesterase inhibitors . Researchers are exploring these compounds for potential application in neurodegenerative diseases, such as Alzheimer's Disease, where acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are a key therapeutic strategy . This makes this compound a valuable synthetic intermediate for constructing novel molecules aimed at this pharmacological target. The compound is supplied as a yellow to white solid with a documented melting point of 179-182 °C . It should be stored sealed in a dry environment at room temperature. This product is intended for research purposes as a chemical intermediate or reference standard. It is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7ClO2 B3058668 2-Chloro-6h-benzo[c]chromen-6-one CAS No. 90909-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAVHARCAVPCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294777
Record name 2-chloro-6h-benzo[c]chromen-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90909-58-3
Record name NSC98099
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6h-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 2 Chloro 6h Benzo C Chromen 6 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 2-Chloro-6H-benzo[c]chromen-6-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shifts of protons in benzo[c]chromen-6-one derivatives are influenced by the electronic effects of substituents on the aromatic rings. For instance, in a series of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, a good correlation was observed between the substituent chemical shifts and Hammett parameters for protons para to the substituent group. mdpi.com The solvent can also significantly influence the chemical shifts of protons, as observed in borneol and isoborneol (B83184) derivatives where different behaviors were noted in CDCl₃ and C₆D₆ solutions. mdpi.com In benzo[c]fused derivatives, the protons adjacent to the heteroatom, H-1 and H-3, typically resonate at a lower field compared to their benzo[b]isomers. ipb.pt

Table 1: Representative ¹H NMR Chemical Shift Data for Benzo[c]chromen-6-one Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)
3-Ethoxy-6H-benzo[c]chromen-6-oneDMSO-d₆Aromatic H8.35–8.22 (m, 3H), 7.93 (t, J = 6.0 Hz, 1H), 7.62 (t, J = 6.0 Hz, 1H), 6.98 (d, J = 6.0 Hz, 2H)
-OCH₂CH₃4.13 (q, J = 3.0 Hz, 2H), 1.39 (t, J = 6.0 Hz, 3H)
3-Propoxy-6H-benzo[c]chromen-6-oneDMSO-d₆Aromatic H8.28 (t, J = 6.0 Hz, 1H), 8.23–8.17 (m, 2H), 7.92–7.86 (m, 1H), 7.61–7.55 (m, 1H), 6.99–6.93 (m, 2H)
-OCH₂CH₂CH₃4.04–3.99 (m, 2H), 1.83–1.71 (m, 2H), 1.01 (t, J = 6.0 Hz, 3H)
3-(Benzyloxy)-6H-benzo[c]chromen-6-oneDMSO-d₆Aromatic H8.31 (dd, J = 15.0, 9.0 Hz, 2H), 8.21 (dd, J = 9.0, 1.2 Hz, 1H), 7.94–7.89 (m, 1H), 7.61–7.58 (m, 1H), 7.52–7.48 (m, 2H), 7.45–7.35 (m, 3H), 7.12–7.07 (m, 2H)
-OCH₂Ph5.24 (s, 2H)
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneDMSO-d₆Aromatic H7.46 (d, 1H, J=7.2 Hz), 6.74 (d, 1H, J=6.8 Hz), 6.65 (s, 1H)
-OH10.31 (s, 1H)
Aliphatic H2.68 (t, 2H, J=4.0 Hz), 2.34 (t, 2H, J=4.4 Hz), 1.7 (m, 4H)

Data sourced from multiple studies. mdpi.comnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. In general, carbons in aromatic and alkene regions of benzo[c]chromen-6-ones overlap, appearing in the range of 100-150 ppm. pdx.eduoregonstate.edu The carbonyl carbon of the lactone ring is typically observed at a significantly downfield chemical shift, generally in the range of 150-180 ppm. pdx.edu

For substituted 2,2-dimethylchroman-4-one derivatives, a normal substituent effect was observed on the ¹³C chemical shift of the carbonyl group in certain series of compounds. mdpi.com The chemical shifts of carbons in the pyrrole (B145914) ring of N-substituted pyrroles are dependent on the solvent used. ipb.pt

Table 2: Representative ¹³C NMR Chemical Shift Data for Benzo[c]chromen-6-one Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)
6H-Benzo[c]chromen-6-oneCDCl₃Aromatic/Alkene C117.8, 118.1, 121.3, 121.7, 122.8, 124.6, 128.9, 130.5, 130.6, 134.8, 134.9, 151.3
C=O161.2
3-Ethoxy-6H-benzo[c]chromen-6-oneDMSO-d₆Aromatic/Alkene C152.55, 135.81, 135.25, 130.15, 128.52, 125.20, 122.41, 119.68, 113.10, 110.99, 102.31
C=O160.97
-OCH₂CH₃64.28, 14.94
3-Propoxy-6H-benzo[c]chromen-6-oneDMSO-d₆Aromatic/Alkene C161.07, 152.50, 135.74, 135.21, 130.11, 128.46, 125.12, 122.35, 119.64, 113.06, 110.95, 102.29
C=O160.95
-OCH₂CH₂CH₃70.00, 22.35, 10.80
3-(Benzyloxy)-6H-benzo[c]chromen-6-oneDMSO-d₆Aromatic/Alkene C160.70, 152.48, 136.92, 135.81, 135.17, 130.16, 128.99, 128.61, 128.53, 128.37, 125.26, 122.47, 119.76, 113.44, 111.34, 102.91
C=O160.95
-OCH₂Ph70.25

Data sourced from multiple studies. mdpi.comorgsyn.org

Mass Spectrometry (MS) for Molecular Formula Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a monoisotopic mass of 216.034193 amu, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₃H₉ClO. chemspider.com

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For halogen-containing compounds, the isotopic distribution is a key feature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in characteristic M and M+2 peaks in the mass spectrum. libretexts.org The fragmentation of related heterocyclic systems, such as 1,5-benzodiazepine derivatives, often involves cleavages in the seven-membered ring. researchgate.net In some cases, the elimination of the chlorine atom or other functional groups can lead to the formation of stable fragment ions. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for Benzo[c]chromen-6-one Derivatives

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺
6H-Benzo[c]chromen-6-oneAPCI197.05971197.05817
3-Ethoxy-6H-benzo[c]chromen-6-oneESI241.0786241.0782
3-Propoxy-6H-benzo[c]chromen-6-oneESI255.0943255.0940
3-(Pentyloxy)-6H-benzo[c]chromen-6-oneESI283.1256283.1252
3-(Benzyloxy)-6H-benzo[c]chromen-6-oneESI303.0943303.0940

Data sourced from multiple studies. mdpi.comorgsyn.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound and its derivatives, a characteristic strong absorption band for the lactone carbonyl (C=O) stretching vibration is expected in the region of 1725-1733 cm⁻¹. orgsyn.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. orgsyn.org The C-Cl stretching vibration gives rise to a peak in the range of 660 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV spectrum of 2-chloro-6-methylaniline, a related chlorinated aromatic compound, was examined in the range of 200-400 nm. researchgate.net

Table 4: Infrared Spectroscopy Data for Benzo[c]chromen-6-one and a Related Compound

CompoundIR (film, cm⁻¹)
6H-Benzo[c]chromen-6-one3073, 1733, 1607, 1505, 1485, 1457
Methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate3064, 2998, 1725, 1597, 1291, 1249

Data sourced from Organic Syntheses. orgsyn.org

Crystallographic Analysis (X-ray Diffraction) for Definitive Solid-State Structure and Conformation

In a related coumarin (B35378) derivative, the dihedral angle between the 2H-chromen-2-one ring system and a phenyl ring was found to be 89.12 (5)°. nih.gov The crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one showed that the molecule is almost planar, with an interplanar angle of 3.01 (3)° between the benzothiazole (B30560) and chromene ring systems. nih.gov Such studies on derivatives provide insights into the likely solid-state packing and intermolecular interactions of this compound.

Advanced Spectroscopic and Electrochemical Techniques for Reaction Mechanistic Studies

The elucidation of reaction mechanisms for the formation of complex molecules such as this compound and its derivatives often requires sophisticated analytical techniques. Advanced spectroscopic and electrochemical methods provide invaluable insights into transient intermediates and the energetic pathways of these reactions. Specifically, Electron Paramagnetic Resonance (EPR) spectroscopy and Cyclic Voltammetry (CV) are powerful tools for characterizing radical species and determining redox potentials, respectively, which are crucial for understanding the underlying mechanisms of many synthetic routes to the 6H-benzo[c]chromene scaffold.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for the direct detection and characterization of chemical species with unpaired electrons, such as radicals. acs.org In the context of the synthesis of 6H-benzo[c]chromene derivatives, EPR has been instrumental in confirming the involvement of radical intermediates.

In studies on the photocatalyzed synthesis of 6H-benzo[c]chromenes, a Pschorr-type cyclization is often proposed, which proceeds through an aryl radical intermediate. acs.org To gain evidence for this transient species, a radical trapping experiment can be employed. For instance, a pyridine-N-oxide substituent can be incorporated into a precursor molecule to intercept the radical intermediate. acs.org

In one such study, the reaction of a sulfonium (B1226848) salt precursor with a reducing agent generated a radical which was then trapped and characterized by EPR spectroscopy. acs.org The resulting EPR spectrum displayed resolved hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei. The observed hyperfine coupling constants provided detailed information about the structure of the trapped radical. acs.org

The analysis of the EPR spectrum for the trapped radical revealed a significant hyperfine coupling to the nitrogen atom of the pyridine-N-oxide trap, as well as to two pairs of equivalent hydrogen atoms. acs.org This specific pattern of splitting is consistent with the expected Cs symmetric structure of the trapped aryl radical, providing strong evidence for its formation during the reaction. acs.org

EPR Spectroscopic Data for a Trapped Aryl Radical Intermediate in the Synthesis of a 6H-benzo[c]chromene Precursor
ParameterValue (Gauss)Assignment
aN8.39Hyperfine coupling to the Nitrogen atom of the pyridine-N-oxide trap
aH15.83Hyperfine coupling to a pair of equivalent Hydrogen atoms
aH21.99Hyperfine coupling to a second pair of equivalent Hydrogen atoms

Cyclic Voltammetry (CV) for Redox Potential Determination and Reaction Pathway Insights

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. It provides information on reduction and oxidation potentials, the stability of the resulting species, and the kinetics of electron transfer reactions. This information is critical for understanding and optimizing reactions that involve electron transfer steps, such as photocatalyzed syntheses.

In the synthesis of 6H-benzo[c]chromene scaffolds, photocatalysis often initiates the reaction through a single-electron transfer to a precursor, such as an S-Aryl dibenzothiophenium salt. acs.org The feasibility of this initial electron transfer step is dependent on the reduction potential of the precursor and the redox potential of the excited state of the photocatalyst.

CV has been used to determine the reduction potential of model substrates for the synthesis of 6H-benzo[c]chromenes. For example, the cyclic voltammogram of a model S-Aryl dibenzothiophenium salt showed an irreversible reduction at a specific potential. acs.org This irreversibility indicates that the resulting radical anion is unstable and likely undergoes rapid further reaction, such as the cleavage of a carbon-sulfur bond to form an aryl radical. acs.org

The measured reduction potential provides crucial information for selecting an appropriate photocatalyst. The excited-state reduction potential of the photocatalyst must be sufficiently negative to efficiently reduce the precursor substrate and initiate the desired chemical transformation. For instance, a model substrate with a reduction potential of -1.50 V (vs Fc+/0 in CH3CN) was shown to be effectively reduced by an iridium-based photocatalyst, whose excited-state reduction potential is more negative. acs.org

Cyclic Voltammetry Data for a Model Precursor in 6H-benzo[c]chromene Synthesis
CompoundReduction Potential (Ered)Reference ElectrodeSolventCharacteristics
Model S-Aryl dibenzothiophenium salt (5a)-1.50 VFc+/0CH3CNIrreversible

The synthesis of 6H-benzo[c]chromenes has been shown to tolerate a variety of substituents, including chloro groups. acs.org Therefore, the mechanistic insights gained from these advanced spectroscopic and electrochemical studies on model systems are directly relevant to understanding the formation of derivatives such as this compound.

Computational and Theoretical Investigations of 2 Chloro 6h Benzo C Chromen 6 One and Analogous Structures

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometry, stability, and the pathways of chemical reactions.

Electronic Structure and Stability: DFT calculations have been employed to study the stability of various isomers and derivatives of the benzo[c]chromen-6-one scaffold. For instance, studies on substituted chalcones, which are precursors to chromene structures, have utilized DFT with the B3LYP functional and 6-311G(d,p) basis set to optimize geometries and determine thermodynamic stability. nih.gov These calculations revealed that for a series of dichlorinated chalcone (B49325) isomers, the E-isomers were the most thermodynamically stable. nih.gov The stability is influenced by both steric and electronic effects imparted by the substituents. nih.gov For chromene derivatives, the stability can vary significantly with the substitution pattern. nih.gov

Reaction Mechanism Elucidation: DFT is also a key tool for mapping out the step-by-step process of chemical reactions. It allows for the characterization of intermediates and transition states, providing a detailed potential energy surface of the reaction pathway. researchgate.netnih.gov For example, the mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was successfully computed using the B3LYP/6-31g(d) functional, identifying two transition states and showing the reaction proceeds through a highly unstable species in the rate-determining step. researchgate.net Similarly, DFT calculations have been used to investigate the detailed reaction mechanism of enzymes like benzoylformate decarboxylase, a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. nih.gov Such studies on analogous reaction types can inform the synthesis and reactivity of complex heterocyclic systems like 2-Chloro-6H-benzo[c]chromen-6-one.

A study on the synthesis of 6H-benzo[c]chromen-6-one from biphenyl-2-carboxylic acid highlights various synthetic strategies, including transition metal-catalyzed reactions. orgsyn.org While this study is experimental, DFT could be used to model these catalytic cycles to understand the role of the catalyst and optimize reaction conditions.

The table below summarizes representative data from DFT studies on related structures.

Compound/SystemMethod/FunctionalKey Finding
Dichloro-chalcone IsomersB3LYP/6-311G(d,p)E-isomers are the most thermodynamically stable; (3,5)-dichloro substitution pattern confers high stability. nih.gov
N-(carbomylcarbamothioyl) benzamide (B126) formationB3LYP/6-31g(d)Reaction proceeds via two transition states; the potential energy surface was successfully mapped. researchgate.net
Benzoylformate DecarboxylaseDFT (unspecified functional)Characterized intermediates and transition states, elucidating the catalytic mechanism. nih.gov

Molecular Modeling and Docking Simulations for Predictive Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. researchgate.net This is crucial for structure-based drug design.

Docking studies on derivatives of the parent 6H-benzo[c]chromen-6-one scaffold have been performed to identify potential therapeutic targets. For instance, a series of novel 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as potential inhibitors of phosphodiesterase 2 (PDE2), a target for neuroprotective agents. mdpi.com The crystal structure of PDE2 (PDB ID: 4HTX) provided the basis for these rational design efforts. mdpi.com

In a similar vein, coumarin (B35378) derivatives, which share a core structural motif with benzo[c]chromen-6-ones, have been extensively studied. One study identified coumarin derivatives that target acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking identified several "hit" compounds with docking scores ranging from -8.271 kcal/mol to as high as -12.096 kcal/mol, indicating strong predicted binding affinity. nih.gov Another study investigated coumarin–triazole hybrids as tyrosinase inhibitors, where docking studies with the tyrosinase protein (PDB ID: 2Y9X) helped to authenticate experimental findings and understand key interactions with core residues of the enzyme. mdpi.com

The table below shows examples of docking scores for analogous coumarin compounds against various protein targets.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interaction Residues
Coumarin DerivativesAcetylcholinesterase (AChE)-8.271 to -12.096Not specified
Coumarin–triazole hybrid (ligand 17e)Tyrosinase (2Y9X)Not specifiedInteracted well with core residues
7-hydroxy-6-methoxy-2H-chromen-2-oneLipoxygenase (LOX)Not specifiedDisplayed significant molecular interactions

In Silico Design and Virtual Screening of Benzo[c]chromen-6-one Libraries for Targeted Activities

In silico design and virtual screening are powerful computational strategies to efficiently search vast chemical libraries for molecules with desired biological activities. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.govnih.gov

Virtual screening campaigns have been successfully applied to libraries of coumarin derivatives, which are structurally related to benzo[c]chromen-6-ones. In one notable example, a library of 400,000 coumarin derivatives from the PubChem database was screened to find inhibitors for acetylcholinesterase (AChE). nih.gov This high-throughput virtual screening, combined with molecular docking, successfully identified 10 initial hits, which were then narrowed down to two lead compounds based on predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Similarly, virtual screening has been used to identify novel inhibitors for various viral targets. nih.gov The process often involves filtering large compound databases using methods like molecular docking or pharmacophore-based searches. nih.govnih.gov For example, researchers have used virtual screening to find inhibitors of the SARS-CoV-2 main protease by screening libraries of existing drugs and natural compounds. nih.gov

The design of focused libraries is another key aspect. Researchers have designed and synthesized series of 6H-benzo[c]chromen-6-one derivatives to specifically target proteins like phosphodiesterase 2 (PDE2) and estrogen receptors (ERβ). mdpi.comnih.gov These efforts are based on an understanding of the target's structure and known ligand interactions, guiding the design of new analogs with improved potency and selectivity. mdpi.comnih.gov

Library TypeTargetScreening MethodOutcome
PubChem Coumarin Derivatives (400,000 compounds)Acetylcholinesterase (AChE)Pharmacophore model-based virtual screening, molecular docking10 hits identified, leading to 2 lead compounds. nih.gov
NCI Compound DatabaseInfluenza Neuraminidase (NA)Shape and chemical feature-based searchFive compounds showed strong activity against H1N1 strains. nih.gov
Designed 6H-benzo[c]chromen-6-one derivativesPhosphodiesterase 2 (PDE2)Rational design based on crystal structureNew derivatives synthesized and evaluated for PDE2 inhibition. mdpi.com
Designed 6H-benzo[c]chromen-6-one derivativesEstrogen Receptor beta (ERβ)Structure-Activity Relationship (SAR) studiesAnalogs with high potency (<10 nM) and selectivity (>100-fold over ERα) were developed. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic spectroscopic properties. wikipedia.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov

DFT calculations are commonly used to determine the FMO energies and distributions. nih.gov For a series of dichlorinated chalcone and chromene isomers, DFT studies showed that the HOMO-LUMO energy gap (ΔEgap) followed the order: chromens < E-chalcones < Z-chalcones. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov The specific substitution pattern on the aromatic rings significantly influences the HOMO and LUMO energy levels. nih.gov

FMO analysis can also explain spectroscopic properties. The electronic transitions observed in UV-Vis spectroscopy, such as π-π* transitions, are related to the excitation of an electron from the HOMO or other occupied orbitals to the LUMO or other unoccupied orbitals. sciforum.net In a study of substituted chromenopyrazolopyrimidinones, the observed bathochromic (red) shift of absorption bands in polar solvents was attributed to π-π* transitions of the enimine fragment, an interpretation supported by FMO considerations. sciforum.net

The table below presents conceptual data derived from FMO analyses of analogous molecular systems.

Compound SeriesKey FMO FindingImplication
Dichloro-chalcone & Chromene IsomersΔEgap order: chromens < E-chalcones < Z-chalcones. nih.govChromene structures are predicted to be more reactive than their chalcone precursors. nih.gov
Dichloro-chalcone IsomersThe (2,6)-dichloro isomer had the highest ΔEgap. nih.govThe (2,6)-dichloro isomer is predicted to be the least reactive in the series. nih.gov
Substituted ChromenopyrazolopyrimidinoneBathochromic shift in polar solvents linked to π-π* transitions. sciforum.netFMO analysis helps explain observed UV-Vis spectral shifts. sciforum.net

Chemical Reactivity, Derivatization, and Functionalization Strategies of the Benzo C Chromen 6 One Core

Introduction of Diverse Substituents onto the Benzo[c]chromen-6-one Skeleton

The functionalization of the benzo[c]chromen-6-one framework through the introduction of various substituents is a primary strategy for modulating its chemical and biological properties. Research has demonstrated several effective methods for achieving this, often by targeting specific positions on the scaffold.

One common approach involves the modification of a pre-existing hydroxyl group, such as at the 3-position in urolithin-like structures. mdpi.com This hydroxyl group can be readily converted into a variety of ether linkages. By reacting the hydroxylated benzo[c]chromen-6-one with different halides—including iodomethane, alkyl bromides, and heterocyclic bromides—in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF), a diverse array of alkoxylated derivatives can be synthesized in moderate to good yields. mdpi.com

A selection of substituents introduced via this method is presented below:

Starting MaterialReagentResulting Substituent at 3-positionYield
3-Hydroxy-6H-benzo[c]chromen-6-one2-Bromobutane-O-CH(CH₃)CH₂CH₃ (sec-butoxy)71% mdpi.com
3-Hydroxy-6H-benzo[c]chromen-6-oneEthyl 2-bromoacetate-O-CH₂COOCH₂CH₃50% mdpi.com
3-Hydroxy-6H-benzo[c]chromen-6-one(Bromomethyl)benzene-O-CH₂-Ph (Benzyloxy)99% mdpi.com
3-Hydroxy-6H-benzo[c]chromen-6-one2-Bromopyrimidine3-(Pyrimidin-2-yloxy)67% mdpi.com

Furthermore, domino reactions provide a powerful tool for constructing the core skeleton with inherent substituent diversity. A one-pot synthesis utilizing Cs₂CO₃-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters enables the rapid production of benzo[c]chromen-6-one molecules bearing several different substituents on the benzene (B151609) rings. researchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also pivotal. researchgate.nettubitak.gov.tr This method allows for the coupling of a phenyl boronic acid with an ortho-halo-benzoic acid to form a biaryl intermediate, which then undergoes lactonization to form the benzo[c]chromen-6-one core. researchgate.net This approach is highly versatile, allowing for a wide range of substituents on either of the starting aromatic rings.

Functional Group Transformations and Interconversions within the Benzo[c]chromen-6-one Framework

Beyond the initial introduction of substituents, the transformation of existing functional groups on the benzo[c]chromen-6-one scaffold is crucial for creating advanced derivatives. These interconversions allow for the fine-tuning of molecular properties and the creation of new reactive handles for further modification. york.ac.ukresearchgate.netgale.comelsevier.com

A notable example is the transformation of fully aromatic benzo[c]chromen-6-ones into highly functionalized terphenyls. This demonstrates that the lactone ring can be opened and the core structure rearranged to generate a completely different, yet complex, molecular architecture.

In a related system, the 6H-benzo[c]chromene scaffold (the non-ketonic parent structure) can undergo a facile, one-step transformation into synthetically versatile pyrylium (B1242799) salts. nih.gov This conversion highlights the reactivity of the chromene system and its potential for conversion into charged, polycyclic aromatic systems. Additionally, the oxidation of 6H-benzo[c]chromenes to the corresponding 6H-benzo[c]chromen-6-ones is a fundamental functional group transformation. rsc.org An environmentally friendly method for this oxidation utilizes aqueous hydrogen peroxide (H₂O₂) without the need for any catalyst or activator. rsc.org

Formation of Hybrid Molecular Architectures and Conjugates (e.g., Benzo[c]chromen-6-one-linked 1,2,3-Triazoles)

Combining the benzo[c]chromen-6-one scaffold with other heterocyclic systems to form hybrid molecules is a modern strategy for discovering new chemical entities. A prominent example is the synthesis of benzo[c]chromen-6-one-linked 1,2,3-triazoles. nih.govresearchgate.netnih.govresearchgate.net

The most efficient and widely used method for this conjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov The process involves two key steps:

Functionalization: An alkyne or azide (B81097) functional group is introduced onto the benzo[c]chromen-6-one skeleton. For instance, a terminal alkyne can be installed by reacting a hydroxylated benzo[c]chromen-6-one with propargyl bromide.

Cycloaddition: The functionalized benzo[c]chromen-6-one is then reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole linker.

This strategy allows for the rapid construction of diverse libraries of hybrid molecules by varying the substitution on the triazole precursor. For example, a 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one derivative bearing a pyridin-3-yl substituent has been synthesized and studied.

Regioselective and Enantioselective Modifications of the Benzo[c]chromen-6-one System

Controlling the specific position (regioselectivity) and three-dimensional orientation (enantioselectivity) of new modifications is a key challenge in synthetic chemistry. For the benzo[c]chromen-6-one system, several regioselective methods have been developed.

A one-pot cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde provides a convenient, single-step synthesis of benzo[c]chromen-6-ones with defined regiochemistry, albeit in moderate yields. researchgate.net Another powerful method is the copper-catalyzed benzannulation reaction of 4-(phenylethynyl)-2H-chromene-3-carbaldehyde with ethynylbenzene derivatives. oup.com This CuCl₂-mediated reaction leads to the regioselective synthesis of 10-chloro-6H-benzo[c]chromene derivatives. oup.com

Furthermore, a photocatalyzed radical cyclization sequence offers another route with high regioselectivity. nih.govacs.org The process begins with a highly regioselective C–H sulfenylation of an o-benzyl-protected phenol (B47542) to create an S-Aryl dibenzothiophenium salt. nih.govacs.org A subsequent photocatalytically triggered radical formation and cyclization delivers the desired 6H-benzo[c]chromene scaffold. nih.govacs.org While this method allows for various substituents, including chloro and trifluoromethyl groups, achieving regioselectivity in subsequent rearrangements can be challenging if the adjacent positions to the spiranic carbon are not chemically equivalent, sometimes resulting in mixtures of regioisomers. acs.org

Enantioselective modifications remain a more significant challenge. While some complex, helicoidal benzo[c]chromene structures have been synthesized, the energy barrier for the inversion of their enantiomeric forms can be low, making their separation difficult at ambient temperatures. nih.gov

Synthesis of Partially Saturated and Polycyclic Benzo[c]chromene Systems

Modifying the aromatic core of the benzo[c]chromen-6-one system to create partially saturated or more complex polycyclic architectures opens up new areas of chemical space.

The synthesis of partially saturated analogues, such as 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, has been achieved. researchgate.net These compounds, where the "A" ring is a cyclohexene, can be synthesized and serve as lead compounds for further derivatization. researchgate.net

Metal-free approaches have also been developed to access the related 6H-benzo[c]chromene system. rsc.org A three-step sequence starting from salicylaldehydes and α,β-unsaturated carbonyl compounds can form a chromene core. A subsequent highly regioselective intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and an alkyne dienophile, followed by oxidative aromatization, yields the final substituted 6H-benzo[c]chromene. rsc.org This method provides a modular route to these polycyclic systems.

Additionally, catalyst-free cascade reactions in aqueous media under microwave irradiation have been developed for synthesizing diversely substituted 6H-benzo[c]chromenes. rsc.org These methods often involve intramolecular Diels-Alder reactions of furan (B31954) with an unactivated alkene or alkyne tethered to the core. rsc.org Palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds has also been reported as an efficient method to generate the 6H-benzo[c]chromene core. nih.gov

Mechanistic Investigations of Biological Activities of Benzo C Chromen 6 One Derivatives in Vitro Studies

Anticancer and Cytotoxic Action at the Cellular Level (In Vitro Mechanism-focused)

The anticancer properties of benzo[c]chromen-6-one derivatives have been primarily attributed to their ability to induce programmed cell death, or apoptosis, and their cytotoxic effects against various cancer cell lines.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

Benzo[c]chromen-6-one derivatives exert their anticancer effects by triggering apoptosis, a controlled process of cell death, through multiple cellular pathways. The induction of apoptosis is a critical mechanism for eliminating cancerous cells without causing inflammation. Research into related benzochromene structures shows these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The intrinsic pathway is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). Benzochromene derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane permeabilization (MOMP), a critical event controlled by the Bcl-2 family. nih.gov This disruption leads to the release of key signaling molecules from the mitochondria into the cytoplasm, most notably cytochrome c. nih.govresearchgate.net Once in the cytoplasm, cytochrome c participates in the formation of the "apoptosome," a protein complex that activates initiator caspase-9. nih.gov

Simultaneously, some derivatives can engage the extrinsic pathway. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas. Studies on related compounds have demonstrated an increased expression of Fas, which leads to the activation of the initiator caspase-8. nih.gov

Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, such as caspase-3. nih.gov Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. researchgate.net Activated caspase-3 is responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage, ultimately resulting in the death of the cancer cell. Furthermore, the generation of reactive oxygen species (ROS) has been identified as another mechanism by which these compounds can induce apoptosis. nih.govsemanticscholar.org

Differential Antiproliferative Activity Against Cancer vs. Non-Tumor Cell Lines

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have demonstrated that benzo[c]chromen-6-one derivatives possess this desirable characteristic of differential cytotoxicity.

In one study, a series of novel benzo[c]chromen-6-one linked 1,2,3-triazoles were evaluated for their anticancer activity. While these compounds showed antiproliferative action against human leukemia cells (HL-60), they were found to be tolerant for non-tumor human keratinocytes (HaCaT line) at concentrations greater than 100 μM. nih.gov This indicates a significant therapeutic window, where the compounds are toxic to cancer cells at concentrations that are non-toxic to normal cells.

Similarly, research on the closely related benzo[f]chromene scaffold has reinforced this principle of selectivity. Derivatives of 1H-benzo[f]chromene were tested against human tumor cell lines, including prostate (PC-3), ovarian (SKOV-3), and cervical (HeLa) cancer cells, and concurrently against two normal human lung fibroblast cell lines, HFL-1 and WI-38. nih.govnih.gov The findings revealed that the most promising anticancer compounds did not exhibit significant cytotoxic effects on the normal cell lines, highlighting their tumor-selective action. nih.gov Other studies on benzopyranone derivatives also noted a significant difference in toxicity between cancerous lung cells (A549) and normal lung cells (LL47), further supporting the selective nature of this class of compounds. nih.gov

This selectivity is a key finding, suggesting that the mechanism of action of these derivatives, likely related to the specific cellular environment of cancer cells (e.g., altered signaling pathways or metabolic state), is less impactful on the physiology of non-tumor cells.

Cytotoxicity in Specific Cancer Cell Lines (e.g., HL-60, HepG2)

The cytotoxic potential of benzo[c]chromen-6-one derivatives has been quantified against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. These studies determine the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

For instance, derivatives of benzo[c]chromen-6-one have been specifically evaluated against the human promyelocytic leukemia cell line, HL-60. One derivative, 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one substituted with a pyridin-3-yl group, demonstrated the highest antiproliferative activity against HL-60 cells with an IC50 value of 79.5 μM. nih.gov While specific IC50 values for 2-Chloro-6h-benzo[c]chromen-6-one against HL-60 or the human liver cancer cell line HepG2 are not detailed in the reviewed literature, the activity of related structures underscores the potential of this chemical class. Broader screenings conducted by the National Cancer Institute have included various benzochromene derivatives against 60 different human tumor cell lines, including leukemia, confirming the cytotoxic activity across a spectrum of cancers. nih.gov

DerivativeCell LineIC50 (μM)Source
2-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-oneHL-6079.5 nih.gov

Enzyme Inhibition Studies

In addition to direct cytotoxic effects, benzo[c]chromen-6-one derivatives have been investigated as inhibitors of specific enzymes that are relevant to various disease states, including neurodegenerative disorders.

Phosphodiesterase II (PDE2) Inhibition Mechanisms

Phosphodiesterase II (PDE2) is an enzyme that degrades cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in cellular signaling. Inhibition of PDE2 can enhance signaling pathways that are important for cognitive processes, making it a target for treating neurodegenerative diseases.

Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-one structures, have been used as lead compounds to design and synthesize novel PDE2 inhibitors. nih.govsemanticscholar.orgnih.govmdpi.com In these studies, various alkoxylated 6H-benzo[c]chromen-6-one derivatives were created and evaluated for their ability to inhibit PDE2. The mechanism appears to involve the interaction of the derivative's side chain with a hydrophobic binding pocket within the enzyme. nih.gov It was found that for derivatives to interact properly within this pocket, the substituent group needs to have a certain length and lipophilicity. nih.gov One of the most effective compounds identified was an alkoxylated 6H-benzo[c]chromen-6-one derivative (compound 1f in the study), which exhibited an optimal inhibitory potential with an IC50 value of 3.67 μM. nih.govnih.govmdpi.com This potency was comparable to the well-known PDE2 inhibitor BAY 60-7550 in in-vitro cellular studies. nih.govnih.gov

DerivativeTarget EnzymeIC50 (μM)Source
Alkoxylated 6H-benzo[c]chromen-6-one (1f)PDE23.67 nih.govnih.govmdpi.com

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it increases the availability of acetylcholine in the brain, which is crucial for memory and cognition. nih.gov

Although the natural precursors to 6H-benzo[c]chromen-6-ones (urolithins) show negligible potential to inhibit cholinesterases, synthetic derivatives have been specifically designed to target these enzymes. nih.gov A series of 6H-benzo[c]chromen-6-one and related 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives were synthesized and evaluated as potential inhibitors of both AChE and BChE. nih.gov These newly designed compounds were found to have activity comparable to established Alzheimer's drugs like rivastigmine, galantamine, and donepezil (B133215) in in-vitro tests, demonstrating the potential of the benzo[c]chromen-6-one scaffold as a basis for developing effective cholinesterase inhibitors. nih.gov The inhibition of both AChE and BChE is considered a valuable approach, as both enzymes are involved in the hydrolysis of acetylcholine in the brain. nih.gov

HIV-1 Aspartyl Protease Inhibition Mechanisms

HIV-1 protease is a critical enzyme for the replication of the HIV virus. nih.gov It cleaves polypeptide precursors to produce mature, functional proteins. nih.gov Inhibiting this enzyme is a key strategy in antiretroviral therapy. nih.govnih.gov Most current HIV protease inhibitors are designed to mimic the transition state of the substrate, binding to the active site and blocking its function. nih.gov

Receptor Modulation and Agonistic Activities (e.g., Estrogen Receptor Beta (ERbeta) Selective Agonism)

Derivatives of 6H-benzo[c]chromen-6-one have been identified as potent and selective agonists for the estrogen receptor beta (ERβ). nih.gov A study on a series of these derivatives found that many exhibited high affinity and selectivity for ERβ over ERα. nih.gov

Key structural features for this activity include:

Hydroxyl groups at positions 3 and 8: These are considered essential for activity in coactivator recruitment assays. nih.gov

Modifications on both phenyl rings: These can lead to compounds with ERβ potency below 10 nM and over 100-fold selectivity compared to ERα. nih.gov

Another study on A-C estrogens, which lack the B and D rings of traditional estrogens, reported a surprising 750-fold selectivity for the β isoform over the α isoform, with EC50 values of 20-30 nM in cell-based and direct binding assays. nih.gov This high selectivity is linked to the compound's ability to induce the necessary conformational change in the receptor to activate transcription. nih.gov

Compound ClassTarget ReceptorKey Findings
6H-benzo[c]chromen-6-one derivativesEstrogen Receptor Beta (ERβ)Potent and selective agonists; bis-hydroxyl groups at positions 3 and 8 are crucial for activity. nih.gov
A-C EstrogensEstrogen Receptor Beta (ERβ)High selectivity (750-fold) for ERβ over ERα. nih.gov

Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal activities of various chemical compounds, including those related to the benzo[c]chromen-6-one scaffold, have been investigated.

Antimicrobial Activity: A study on 2-chlorobenzoic acid derivatives showed they were more effective against Gram-negative bacteria, like Escherichia coli, than Gram-positive bacteria. nih.gov Quantitative structure-activity relationship (QSAR) studies indicated that the antimicrobial activity was influenced by topological parameters. nih.gov Another study on 1,2-benzothiazine derivatives found that compounds with a hydrogen or ethyl group on the nitrogen of the thiazine (B8601807) ring, and a methyl, chlorine, or bromine atom on the benzoyl moiety, showed higher antibacterial activity against Gram-positive bacteria. researchgate.netherts.ac.uk

Antifungal Activity: Research on 2-chloro-N-phenylacetamide demonstrated its antifungal potential against Aspergillus flavus. scielo.br The proposed mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br Another compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid, was found to completely inhibit the mycelial growth and spore germination of Geotrichum candidum at a concentration of 0.25 mg/mL. nih.govresearchgate.net At a slightly lower concentration, it compromised the integrity of the plasma and mitochondrial membranes, disrupted antioxidant metabolism, and caused intracellular leakage. nih.govresearchgate.net

Compound/DerivativeTarget Organism(s)Mechanism of Action
2-chlorobenzoic acid derivativesGram-negative bacteria (E. coli)Activity governed by topological parameters. nih.gov
1,2-benzothiazine derivativesGram-positive bacteria (B. subtilis, S. aureus)Structure-activity relationship dependent on substitutions on the thiazine ring and benzoyl moiety. researchgate.netherts.ac.uk
2-chloro-N-phenylacetamideAspergillus flavusBinds to ergosterol and potentially inhibits DNA synthesis. scielo.br
2-chloro-5-trifluoromethoxybenzeneboronic acidGeotrichum candidumDisrupts plasma and mitochondrial membrane integrity, leading to intracellular leakage. nih.govresearchgate.net

Effects on Endothelial Cell Proliferation and Estrogen Receptor Growth Activities

The effects of compounds on endothelial cell (EC) proliferation are crucial in contexts like angiogenesis. One study investigated a pyrrazolopyrimidine derivative, Compound C, and its effects on ECs. nih.gov At a low concentration (1µM), it inhibited EC proliferation, migration, and tube formation without causing apoptosis. nih.gov However, at a higher concentration (10µM), it induced apoptosis. nih.gov This suggests a dose-dependent effect on endothelial cell viability and function. nih.gov

Regarding estrogen receptor growth activities, as mentioned in section 6.3, 6H-benzo[c]chromen-6-one derivatives can act as selective ERβ agonists. nih.gov This agonistic activity can influence the growth of cells expressing these receptors. For instance, in ERα-positive breast cancer cells (MCF-7/2a), a 1,2,4-triarylpyrrole derivative, acting as an ERα selective agonist, showed an EC50 of 70 nM. nih.gov

Compound/DerivativeCell TypeEffect
Compound C (pyrrolopyrimidine derivative)Endothelial CellsInhibits proliferation at low concentration (1µM), induces apoptosis at high concentration (10µM). nih.gov
1,2,4-tris(4-hydroxyphenyl)-3-propyl-1H-pyrroleERα-positive MCF-7/2a cellsERα selective agonist with an EC50 of 70 nM. nih.gov

Advanced Applications and Broader Research Context of Benzo C Chromen 6 Ones

Optical Properties and Development of Fluorescent Dyes

The extended π-conjugated system of the benzo[c]chromen-6-one core imparts inherent fluorescent properties to its derivatives, making them attractive candidates for the development of novel fluorescent dyes and probes. Research has shown that substitutions on the benzo[c]chromen-6-one framework can modulate their photophysical properties, leading to compounds with tailored absorption and emission characteristics.

For instance, a study on 2-aryl-4-hydroxybenzo[c]chromen-6-ones revealed that these compounds exhibit bright fluorescence with high quantum yields. While specific data for the 2-chloro derivative is not extensively detailed in readily available literature, the photophysical properties of hydroxylated derivatives provide insight into the fluorescent potential of this class of compounds. For example, 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its partially saturated analog, 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, have been investigated as selective fluorescent sensors for iron (III) ions. researchgate.net Their fluorescence is quenched in the presence of Fe(III), demonstrating their potential application in environmental or biological sensing.

The following table summarizes the photophysical properties of these representative benzo[c]chromen-6-one derivatives in an acetonitrile/water mixture. researchgate.net

Table 1: Photophysical Properties of Hydroxylated Benzo[c]chromen-6-one Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Stokes Shift (nm)
3-Hydroxy-6H-benzo[c]chromen-6-one 330 420 90
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 335 460 125

Furthermore, the synthesis of benzochromenone-based blue luminogens has been reported, highlighting the potential of this scaffold in the development of new materials for lighting and display applications. The introduction of a chloro-substituent, such as in 2-Chloro-6h-benzo[c]chromen-6-one, is anticipated to influence the electronic distribution within the molecule, thereby affecting its absorption and emission spectra, as well as its quantum yield. The synthesis of chloro-substituted 9-phenyl-6H-benzo[c]chromen-6-ones has been noted to produce compounds with bright fluorescence and high quantum yields, underscoring the potential of halogenated derivatives in this field. nih.gov

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The 6H-benzo[c]chromen-6-one skeleton serves as a versatile platform for the construction of more complex organic molecules. Its lactone ring can be manipulated, and the aromatic rings can be further functionalized, making it a valuable intermediate in organic synthesis. Numerous synthetic protocols have been developed to access a wide array of substituted benzo[c]chromen-6-ones, which in turn can be used as building blocks for larger, more intricate structures. tubitak.gov.trresearchgate.netorgsyn.orgorgsyn.orgnih.govrsc.org

For example, the synthesis of various alkoxylated 6H-benzo[c]chromen-6-one derivatives has been accomplished, demonstrating the feasibility of introducing diverse functional groups onto the core structure. mdpi.comnih.govmdpi.com These derivatives were prepared by reacting a hydroxylated benzo[c]chromen-6-one intermediate with various halides. This highlights the utility of the benzo[c]chromen-6-one scaffold in generating libraries of compounds for biological screening.

A review of synthetic protocols for 6H-benzo[c]chromen-6-ones outlines several strategies, including Suzuki coupling reactions to form the biaryl precursor followed by lactonization, and cycloaddition reactions. tubitak.gov.tr The synthesis of a 10-chloro-7-hydroxy-6H-benzo[c]chromen-6-one has been specifically described, indicating that chlorinated derivatives are accessible and can serve as intermediates for further synthetic transformations. tubitak.gov.tr While a specific, complex molecule synthesized directly from this compound is not prominently featured in the reviewed literature, the established reactivity of the benzo[c]chromen-6-one system suggests its potential as a precursor for a range of complex molecules, including those with pharmaceutical or material science applications. The presence of the chloro-substituent offers a handle for further cross-coupling reactions, enabling the introduction of additional molecular complexity.

Natural Product Isolation and Biosynthetic Pathway Elucidation of Benzo[c]chromen-6-one Derivatives

While this compound itself has not been reported as a natural product, the core 6H-benzo[c]chromen-6-one structure is found in a class of naturally occurring compounds known as urolithins. researchgate.netsupersmart.com Urolithins are metabolites produced by the gut microbiota from the dietary consumption of ellagitannins, which are abundant in foods like pomegranates, berries, and nuts. supersmart.comlayerorigin.comvinatura.storetimeline.comresearchgate.netnih.gov

The most common urolithins are Urolithin A and Urolithin B. These compounds have been the subject of extensive research due to their potential health benefits. The isolation and purification of urolithins are typically performed from the metabolic products of ellagitannins after incubation with gut microbiota or from in vivo studies. nih.govsigmaaldrich.comnih.gov High-speed counter-current chromatography is one technique that has been successfully employed for the preparative isolation of pure urolithins. sigmaaldrich.comnih.gov

The biosynthetic pathway of urolithins begins with the hydrolysis of ellagitannins to ellagic acid in the gut. researchgate.netnih.govmdpi.comsupersmart.com Subsequently, gut bacteria, such as Gordonibacter species, metabolize ellagic acid through a series of dehydroxylation and reduction reactions to produce a cascade of different urolithins. nih.gov The specific urolithins produced can vary between individuals depending on their gut microbiome composition. nih.gov

The following table outlines some of the key natural benzo[c]chromen-6-one derivatives and their precursors.

Table 2: Naturally Occurring Benzo[c]chromen-6-one Derivatives and Their Precursors

Compound Natural Source (as precursor) Key Biosynthetic Precursor
Urolithin A Pomegranates, Raspberries, Walnuts layerorigin.comtimeline.com Ellagic Acid
Urolithin B Pomegranates, Raspberries, Walnuts layerorigin.comtimeline.com Ellagic Acid
Ellagic Acid Pomegranates, Berries, Nuts supersmart.com Ellagitannins

The contrast between the natural origins of hydroxylated urolithins and the synthetic nature of this compound highlights the versatility of this chemical scaffold, which is accessible through both biological and chemical pathways.

Concluding Perspectives and Future Research Directions for Benzo C Chromen 6 One Chemistry

Current Challenges and Emerging Opportunities in the Field

A primary challenge in the field has been the limitations of classical synthetic approaches, which often require harsh conditions, multi-step procedures, and the use of stoichiometric amounts of toxic reagents like chromium(VI) or lead(IV) oxidants, resulting in poor yields and a narrow substrate scope. orgsyn.orgtubitak.gov.trresearchgate.net The development of efficient and environmentally benign synthetic methods remains a significant hurdle that chemists are actively working to overcome. chemrxiv.orgresearchgate.net

Despite these challenges, numerous opportunities are on the horizon. The benzo[c]chromen-6-one motif is a core structural subunit in a variety of biologically active molecules, including natural products with pharmacological importance. chemrxiv.orgtubitak.gov.tr This has spurred research into developing derivatives with potential therapeutic applications. For instance, certain derivatives have been investigated as selective estrogen receptor beta (ERβ) agonists and as phosphodiesterase II (PDE2) inhibitors. mdpi.comnih.gov Furthermore, the unique photophysical properties of this scaffold have led to emerging applications, such as their use as selective fluorescent "on-off" sensors for detecting metal ions like Iron (III) in biological systems. nih.gov The versatility of the benzo[c]chromen-6-one core also positions it as a valuable building block for creating novel optical and functional materials. researchgate.net

Novel Methodologies for Synthesis and Functionalization

To address the limitations of traditional methods, significant effort has been dedicated to creating more efficient and versatile synthetic protocols. These novel methodologies often focus on one-pot reactions, milder conditions, and the use of innovative catalytic systems.

Recent advancements include:

Domino and Cascade Reactions: One-pot syntheses using a domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization have been developed, offering an efficient route to these structures under aqueous and aerobic conditions. chemrxiv.orgchemrxiv.org Similarly, base-promoted cascade reactions, such as domino Michael addition/intramolecular aldol (B89426) sequences, provide a powerful tool for constructing diverse benzo[c]chromen-6-one derivatives. researchgate.netresearchgate.net

C-H Functionalization and Metal-Free Approaches: Direct C-H activation and oxygenation of biaryl-2-carboxylic acids represents a significant step forward. orgsyn.org Both copper-catalyzed and entirely metal-free dehydrogenative coupling methods have been reported, offering alternatives to traditional cross-coupling reactions. orgsyn.org

Photocatalysis and Radical Cyclizations: Light-driven methods are emerging as a powerful and mild approach. Photocatalytically triggered radical cyclization of O-benzylated phenols, using S-aryl dibenzothiophenium salts as radical precursors, allows for the synthesis of the 6H-benzo[c]chromene scaffold under mild conditions. acs.orgnih.govacs.org

Green Chemistry Approaches: In a move towards more sustainable chemistry, catalyst-free syntheses in aqueous media under microwave irradiation have been successfully developed. rsc.org These methods often involve intramolecular Diels-Alder reactions and can include an environmentally friendly oxidation step using aqueous hydrogen peroxide. rsc.org

Potential for Developing New Scaffolds and Uncovering Further Mechanistic Insights

The benzo[c]chromen-6-one framework is not just a synthetic target but also a versatile starting point for creating new molecular architectures. For example, the core structure can be further transformed into synthetically useful pyrylium (B1242799) salts, opening pathways to a wider range of heterocyclic compounds. nih.gov The ability to introduce a variety of functional groups through modern synthetic methods allows for the creation of extensive libraries of compounds for biological screening and materials science research. researchgate.netacs.org

A critical aspect of future research will be to gain a deeper understanding of the reaction mechanisms that underpin the novel synthetic methodologies. Mechanistic studies, including the use of Density Functional Theory (DFT) calculations, are crucial for optimizing reaction conditions and predicting outcomes. rsc.org For instance, investigations into photocatalytic radical cyclizations have revealed a kinetically favored 5-exo-trig pathway followed by a ring expansion, and understanding this process is key to controlling regioselectivity and improving yields. acs.orgnih.govacs.org Further mechanistic explorations, such as those into rhodium-copper catalyzed cascade reactions, will continue to be vital for designing more sophisticated and efficient synthetic transformations in the future. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6H-benzo[c]chromen-6-one derivatives, and how do reaction conditions influence product purity?

The synthesis of benzo[c]chromen-6-one derivatives often involves cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde can undergo cyclocondensation with 1,3-bis(silyloxy)-1,3-butadienes to yield benzo[c]chromen-6-one derivatives . Reaction conditions such as solvent choice, temperature, and catalyst type (e.g., Lewis acids like ZnCl₂) significantly impact product purity and yield. For instance, phosphorous oxychloride (POCl₃) is frequently used in solid-phase syntheses to promote cyclization .

Q. How can structural characterization of this compound derivatives be reliably performed?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, substituents like methoxy or methylthio groups on the benzo[c]chromen-6-one scaffold produce distinct NMR shifts (e.g., δ ~3.8 ppm for methoxy groups in ¹H NMR) and IR absorption bands (e.g., C=O stretching at ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas.

Q. What are the basic fluorescence properties of this compound, and how do they compare to unsubstituted analogs?

Benzo[c]chromen-6-one derivatives exhibit substituent-dependent fluorescence. For instance, 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one shows fluorescence enhancement in the presence of metals like Fe³⁺, whereas unsubstituted analogs (e.g., urolithins) may display quenching effects . Fluorescence spectra (excitation/emission wavelengths) and quantum yield measurements are essential for comparative analysis.

Advanced Research Questions

Q. How can diastereodivergent synthesis strategies be applied to hexahydro-6H-benzo[c]chromen-6-one derivatives?

Diastereodivergent synthesis involves modular domino reactions (e.g., Michael/Michael/hemiacetalization) catalyzed by multifunctional organocatalysts (MDOs). By tuning catalyst stereochemistry, both diastereomers of hexahydro-6H-benzo[c]chromen-6-one can be obtained with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (>99% ee). Subsequent oxidation steps (e.g., using PCC or MnO₂) yield the final products .

Q. What methodologies are used to resolve contradictions in metal-binding affinity data for this compound derivatives?

Conflicting metal-binding data may arise from solvent polarity, pH, or substituent electronic effects. For example, hydroxyl groups enhance Fe³⁺ binding via chelation, while chloro substituents may sterically hinder interactions. Researchers should employ complementary techniques: (1) fluorescence titration to quantify binding constants (Kd), (2) isothermal titration calorimetry (ITC) for thermodynamic profiling, and (3) X-ray crystallography to resolve coordination geometries .

Q. How do structural modifications to the benzo[c]chromen-6-one scaffold influence cholinesterase inhibition activity?

Introducing a three-carbon spacer between the benzo[c]chromen-6-one moiety and piperazine groups enhances acetylcholinesterase (AChE) inhibition by improving binding to the enzyme’s peripheral anionic site. For example, compound 58 (a 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivative) showed increased inhibitory activity (IC₅₀ ~1 µM) compared to unmodified analogs. Structure-activity relationship (SAR) studies using molecular docking and kinetic assays (e.g., Ellman’s method) are critical for optimization .

Q. What strategies mitigate degradation of sensitive functional groups (e.g., epoxy or nitro) in this compound derivatives during reactions?

Degradation of reactive groups like epoxides can be minimized by using mild reaction conditions (e.g., low temperatures, inert atmospheres) and non-polar solvents (e.g., dichloromethane). For nitro-substituted derivatives, catalytic hydrogenation (e.g., Pd/C under H₂) is preferable to harsh reducing agents. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures reaction control .

Q. How can computational methods predict the bioactivity of novel this compound analogs?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations model binding interactions with targets like AChE or G-quadruplex DNA. For example, π-π stacking between the chromenone ring and DNA bases can be simulated using software like AutoDock Vina .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to evaluate substituent effects on fluorescence quenching/enhancement?

A systematic approach includes:

  • Step 1: Synthesize derivatives with varying substituents (e.g., -Cl, -OCH₃, -OH) at positions 2, 3, and 7.
  • Step 2: Measure fluorescence spectra in the presence/absence of metal ions (e.g., Fe³⁺, Cu²⁺).
  • Step 3: Calculate Stern-Volmer constants (Ksv) to quantify quenching efficiency.
  • Step 4: Correlate electronic parameters (Hammett σ values) with Ksv to identify structure-property relationships .

Q. What analytical techniques resolve discrepancies in reported melting points for this compound derivatives?

Differential scanning calorimetry (DSC) provides precise melting point determination by measuring heat flow. Conflicting literature values (e.g., 122–128°C for methoxy vs. methylthio derivatives) may arise from polymorphic forms or impurities. Recrystallization in solvents like ethanol or acetonitrile followed by X-ray powder diffraction (XRPD) can confirm crystallinity .

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Reactant of Route 1
2-Chloro-6h-benzo[c]chromen-6-one
Reactant of Route 2
2-Chloro-6h-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.